molecular formula C12H25NO B13337780 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol

1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13337780
M. Wt: 199.33 g/mol
InChI Key: YRTSLDFCSUCZNI-UHFFFAOYSA-N
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Description

1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a cyclohexanol derivative featuring an aminomethyl group substituted with a branched 3-methylbutyl (isoamyl) chain. Its molecular formula is C₁₂H₂₅NO, with a molecular weight of 199.34 g/mol (calculated).

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-[(3-methylbutylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-11(2)6-9-13-10-12(14)7-4-3-5-8-12/h11,13-14H,3-10H2,1-2H3

InChI Key

YRTSLDFCSUCZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1(CCCCC1)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This method leverages cyclohexanone as the starting material.
Steps :

  • Condensation : Cyclohexanone reacts with 3-methylbutylamine and formaldehyde under basic conditions to form an imine intermediate.
  • Reduction : The intermediate is reduced using sodium borohydride (NaBH₄) or hydrogenation (e.g., Pd/C) to yield the target alcohol.

Reaction Conditions :

Parameter Value
Temperature 25–60°C
Solvent Methanol or ethanol
Catalyst (if used) Pd/C (5–10 wt%)
Yield 60–75%

Advantages :

  • Mild conditions and commercially available reagents.
  • Scalable for industrial applications.

Mannich Reaction Approach

The Mannich reaction directly introduces the aminomethyl group.
Steps :

  • Three-component reaction : Cyclohexanone, 3-methylbutylamine, and formaldehyde react in aqueous or alcoholic media.
  • Acid catalysis : HCl or acetic acid facilitates the formation of the β-amino alcohol.

Optimized Parameters :

Component Molar Ratio
Cyclohexanone 1.0
3-Methylbutylamine 1.2
Formaldehyde 1.5

Yield : 50–65%.
Limitations : Competing side reactions may reduce efficiency.

Nucleophilic Substitution Strategy

This route utilizes a pre-functionalized cyclohexanol derivative.
Steps :

  • Synthesis of leaving group : Introduce a bromine or tosyl group at the desired position on cyclohexanol.
  • Displacement : React with 3-methylbutylamine under basic conditions (e.g., K₂CO₃).

Example :

Starting Material Reagent Conditions Yield
1-Bromocyclohexanol 3-Methylbutylamine DMF, 80°C, 12 h 55%

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Boron-Mediated Synthesis (Adapted from Patent Methods)

Inspired by boron ester methodologies, this approach involves:

  • Amino protection : Use Boc or Fmoc groups to protect 3-methylbutylamine.
  • Coupling : React with a cyclohexanol-derived boronate ester.
  • Deprotection : Remove the protecting group under acidic conditions.

Key Data :

Step Catalyst/Reagent Temperature Yield
Boron ester exchange Pd(OAc)₂ 60°C 70%
Deprotection TFA RT 85%

Advantages : High stereoselectivity and purity (>95% ee).

Comparative Analysis of Methods

Method Yield Range Complexity Scalability
Reductive Amination 60–75% Low High
Mannich Reaction 50–65% Moderate Moderate
Nucleophilic Substitution 55% High Low
Boron-Mediated 70–85% High Moderate

Chemical Reactions Analysis

Types of Reactions

1-((Isopentylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanols depending on the reagents used.

Scientific Research Applications

1-((Isopentylamino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Isopentylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol with similar cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features Reference
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol C₁₂H₂₅NO 199.34 3-Methylbutylaminomethyl Aliphatic amine, branched chain N/A (Target)
2-(3-Methylbutyl)cyclohexan-1-ol C₁₁H₂₂O 170.29 3-Methylbutyl (no amine) Lacks aminomethyl group
1-((sec-Butylamino)methyl)cyclohexan-1-ol C₁₁H₂₃NO 185.31 sec-Butylaminomethyl Shorter branched alkyl chain
1-{[(3,4-Difluorophenyl)amino]methyl}cyclohexan-1-ol C₁₃H₁₇F₂NO 241.28 3,4-Difluorophenylaminomethyl Aromatic amine, electron-withdrawing substituents
2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol C₁₄H₂₁NO 219.33 N-Methyl-N-phenylaminomethyl Aromatic and methyl hybrid substituent
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol C₁₂H₂₃NO 197.32 Piperidine ring-linked aminomethyl Heterocyclic amine

Key Observations :

  • Branching vs.
  • Aliphatic vs. Aromatic Amines : Aromatic derivatives (e.g., ) exhibit distinct electronic properties due to fluorine substituents, which may increase metabolic stability but reduce basicity compared to aliphatic amines.
  • Heterocyclic Modifications : The piperidine-containing analogue () introduces conformational rigidity, which could influence receptor binding in pharmacological contexts.

Physicochemical Properties

Available data for analogues highlight trends in properties influenced by substituents:

Compound Boiling Point (°C) Density (g/cm³) pKa (Predicted) LogP (Predicted)
2-(3-Methylbutyl)cyclohexan-1-ol Not reported ~0.96 (est.) ~15 (hydroxyl) ~3.2
1-((sec-Butylamino)methyl)cyclohexan-1-ol 259.1 (predicted) 0.964 (predicted) ~9.5 (amine) ~1.8
1-{[(3,4-Difluorophenyl)amino]methyl}cyclohexan-1-ol N/A N/A ~4.5 (amine) ~2.5

Analysis :

  • Lipophilicity : The target compound’s 3-methylbutyl chain likely increases LogP compared to sec-butyl () or aromatic () analogues, favoring membrane permeability.
  • Basicity : Aliphatic amines (e.g., ) are more basic (higher pKa) than aromatic amines (), affecting protonation states under physiological conditions.

Reactivity Trends

  • Hydroxyl Group: The cyclohexanol hydroxyl is a site for esterification or etherification, as seen in methyl cyclohexanecarboxylate derivatives ().
  • Amine Functionalization : The 3-methylbutylamine side chain may undergo alkylation or acylation, similar to piperidine derivatives in .

Pharmacological and Industrial Implications

  • Drug Design : Branched aliphatic amines (as in the target compound) are common in CNS-targeting molecules due to enhanced blood-brain barrier penetration.
  • Material Science: Cyclohexanol derivatives with bulky substituents (e.g., ) are used as plasticizers or solvents; the target compound’s amine could enable polymerization or coordination chemistry.

Biological Activity

1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, a compound with the molecular formula C12_{12}H25_{25}NO and a molecular weight of 199.33 g/mol, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol features a cyclohexanol backbone substituted with a 3-methylbutyl amino group. This configuration may influence its interaction with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC12_{12}H25_{25}NO
Molecular Weight199.33 g/mol
CAS Number1178151-35-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing their functions. Preliminary studies suggest that the amino group in the structure may facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity.

The proposed mechanism of action involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds, which may stabilize interactions with target proteins.
  • Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar cyclohexanol derivatives, suggesting that 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol could exhibit comparable effects. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic enzymes .

Case Studies

  • In Vitro Studies : Research on related compounds has shown that modifications in the alkyl chain length and branching can significantly affect biological activity. For instance, compounds with longer or branched alkyl chains demonstrated enhanced potency against specific bacterial strains .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds suggest that structural modifications can lead to improved bioavailability and reduced clearance rates in vivo, which could be beneficial for therapeutic applications .

Comparative Analysis

To better understand the potential of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 (nM)
1-(3-Methylbutyl)cyclohexanolAntimicrobial250
2-(Thian-3-yl)amino-cyclohexan-1-olEnzyme Inhibition150
2-(Thian-4-yl)amino-cyclohexan-1-olModerate Antiproliferative300

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound’s secondary amine and hydroxyl groups suggest multi-step synthesis involving reductive amination or nucleophilic substitution. For example, trifluoromethylation of cyclohexanone derivatives (using agents like TMSCF3_3 with TBAF) could be adapted for this structure . Reaction optimization should include pH control (amine activation) and temperature gradients (e.g., 25–80°C) to balance reaction rate and byproduct formation. Monitor yields via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

  • Methodology :

  • 1^1H NMR : Compare chemical shifts of the cyclohexanol hydroxyl proton (δ ~1.5–2.0 ppm) vs. amine protons (δ ~2.5–3.5 ppm). Methyl groups on the 3-methylbutyl chain appear as distinct triplets .
  • IR : Hydroxyl stretching (~3200–3600 cm1^{-1}) and amine N-H bending (~1600 cm1^{-1}) distinguish functional groups .
  • MS : Fragmentation patterns (e.g., loss of H2_2O from cyclohexanol or cleavage at the methylene bridge) confirm connectivity .

Q. What solvent systems are suitable for purification via column chromatography?

  • Methodology : Given the compound’s polarity (hydroxyl and amine groups), use gradient elution with ethyl acetate/hexane (polarity index 4.4–0.0) or dichloromethane/methanol (8:2). Add 1% triethylamine to mitigate amine adsorption on silica .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450 enzymes). Parameterize the hydroxyl and amine groups for hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare binding free energies (MM-PBSA) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Replication : Standardize assay conditions (pH, temperature, co-solvents) to match literature protocols.
  • Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR. Control for off-target effects using knockout cell lines .
  • Meta-analysis : Compare data across studies using PubChem BioActivity datasets to identify outliers .

Q. How does steric hindrance from the 3-methylbutyl group affect regioselectivity in derivatization reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates of the parent compound vs. analogs lacking the methyl branch (e.g., using competition experiments with D2_2O for isotopic labeling).
  • X-ray crystallography : Resolve spatial constraints around the amino-methyl group to identify steric clashes in transition states .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric reductive amination.
  • Process control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess (ee) in real-time .

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